molecular formula C15H14O3 B12084632 Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12084632
M. Wt: 242.27 g/mol
InChI Key: KZLUXMHDAXGFLA-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a hydroxyl group at the 5-position, a methyl group at the 2’-position, and a carboxylate ester group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as the Wurtz–Fittig reaction, Ullmann reaction, and other metal-catalyzed coupling reactions. These methods are chosen based on their efficiency, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxy-2-methylbenzoate
  • Methyl 2-hydroxy-5-methylbenzoate
  • Methyl 3-hydroxy-2-methylbenzoate

Uniqueness

Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate is unique due to its biphenyl core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 3-hydroxy-5-(2-methylphenyl)benzoate

InChI

InChI=1S/C15H14O3/c1-10-5-3-4-6-14(10)11-7-12(15(17)18-2)9-13(16)8-11/h3-9,16H,1-2H3

InChI Key

KZLUXMHDAXGFLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)O)C(=O)OC

Origin of Product

United States

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